molecular formula C17H14N2O B5681773 4-methyl-3-quinolin-6-ylbenzamide

4-methyl-3-quinolin-6-ylbenzamide

Cat. No.: B5681773
M. Wt: 262.30 g/mol
InChI Key: WPKSYHGMSYKWAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-3-quinolin-6-ylbenzamide is a useful research compound. Its molecular formula is C17H14N2O and its molecular weight is 262.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 262.110613074 g/mol and the complexity rating of the compound is 357. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

The quinoline scaffold, including derivatives like 4-methyl-3-quinolin-6-ylbenzamide, has been extensively studied for its anticancer properties. Research indicates that compounds with this structure can inhibit various cancer cell lines through multiple mechanisms:

  • Cell Cycle Arrest and Apoptosis : Compounds related to this compound have shown potent antiproliferative activity. For instance, a study reported a related compound that induced cell cycle arrest at the G1 phase and activated the mitochondrial-dependent apoptotic pathway in MCF-7 breast cancer cells, demonstrating a significant decrease in mitochondrial membrane potential (MMP) and an IC50 value of 1.87 μM .
  • Kinase Inhibition : The ability to inhibit key signaling pathways is crucial in cancer treatment. Quinoline derivatives have been identified as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is implicated in tumor growth and metastasis . Additionally, other studies have highlighted their role as dual inhibitors of PI3K/mTOR pathways, which are critical for cell growth regulation .

Anti-inflammatory Properties

Quinoline derivatives have also been explored for their anti-inflammatory effects. A notable study synthesized several carboxamide derivatives based on the quinoline structure, which exhibited significant lipoxygenase (LOX) inhibitory activity—an important target for managing inflammation . The best-performing compounds showed IC50 values as low as 10 μM, indicating their potential as multi-target agents for inflammatory diseases.

Antimicrobial Activity

The antimicrobial potential of quinoline derivatives has been documented in various studies. For example, recent research identified a series of 2,6-disubstituted quinolines with notable antifungal activity against pathogenic fungi and biofilm-forming organisms . This suggests that compounds like this compound could be developed into effective treatments for infections resistant to conventional antibiotics.

Table: Summary of Biological Activities of this compound Derivatives

Activity Mechanism IC50 Value Reference
AntiproliferativeInduction of apoptosis via mitochondrial pathway1.87 μM
LOX InhibitionAnti-inflammatory effects10 μM
AntifungalInhibition of fungal growthVaries
PI3K/mTOR InhibitionRegulation of cell growthNot specified

Properties

IUPAC Name

4-methyl-3-quinolin-6-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c1-11-4-5-14(17(18)20)10-15(11)12-6-7-16-13(9-12)3-2-8-19-16/h2-10H,1H3,(H2,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKSYHGMSYKWAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N)C2=CC3=C(C=C2)N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.